

An In-depth Technical Guide to 4'-Chlorobutyrophenone (CAS: 4981-63-9)

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Compound of Interest

Compound Name: 4'-Chlorobutyrophenone

Cat. No.: B3024919

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-Chlorobutyrophenone**, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, a representative synthetic protocol, and its significant role in the synthesis of pharmacologically active compounds.

Physicochemical Properties

4'-Chlorobutyrophenone is a crystalline solid at room temperature.^[1] Its core physicochemical characteristics are summarized in the table below, providing a foundational dataset for its use in synthetic applications.

Property	Value	Reference
CAS Number	4981-63-9	[1]
Molecular Formula	C ₁₀ H ₁₁ ClO	[1]
Molecular Weight	182.65 g/mol	[1]
Appearance	White to light beige crystalline powder or flakes	[1]
Melting Point	36-39 °C	[1]
Boiling Point	253-254 °C	[1]
Density	1.14 g/cm ³	[1]
Flash Point	139.7 °C	[2]
Vapor Pressure	0.00272 mmHg at 25°C	

Spectroscopic Data

The structural identity of **4'-Chlorobutyrophenone** is confirmed through various spectroscopic techniques. Key spectral data are provided below for reference in analytical characterization.

Spectroscopy	Data	Reference
^1H NMR	See detailed peak assignments in the dedicated section below.	[2]
^{13}C NMR	See detailed peak assignments in the dedicated section below.	[3][4]
Mass Spectrometry (MS)	Molecular Ion (M^+): m/z 182. Key fragments: m/z 139 (base peak), 111, 141.	[5]
Infrared (IR) Spectroscopy	Characteristic absorption bands for $\text{C}=\text{O}$ (carbonyl) and $\text{C}-\text{Cl}$ (chloro) functional groups are expected.	[6]

^1H NMR Spectral Data

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule.

Assignment	Chemical Shift (ppm)	Multiplicity
Aromatic Protons (ortho to $\text{C}=\text{O}$)	~7.90	d
Aromatic Protons (meta to $\text{C}=\text{O}$)	~7.42	d
$-\text{CH}_2-$ (adjacent to $\text{C}=\text{O}$)	~2.91	t
$-\text{CH}_2-$ (middle of propyl chain)	~1.76	sextet
$-\text{CH}_3$ (terminal)	~1.00	t

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Assignment	Chemical Shift (ppm)
C=O (carbonyl)	~198.5
Aromatic C-Cl	~139.0
Aromatic C (ipso, attached to C=O)	~135.5
Aromatic CH (ortho to C=O)	~129.5
Aromatic CH (meta to C=O)	~128.8
-CH ₂ - (adjacent to C=O)	~38.0
-CH ₂ - (middle of propyl chain)	~18.0
-CH ₃ (terminal)	~13.8

Note: These are approximate chemical shifts. Actual values may vary.

Synthesis of 4'-Chlorobutyrophenone

The primary method for synthesizing **4'-Chlorobutyrophenone** is the Friedel-Crafts acylation of chlorobenzene with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride. [\[7\]](#)

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general laboratory procedure for the synthesis of **4'-Chlorobutyrophenone**.

Materials and Reagents:

- Chlorobenzene
- Butyryl chloride

- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (HCl), concentrated
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

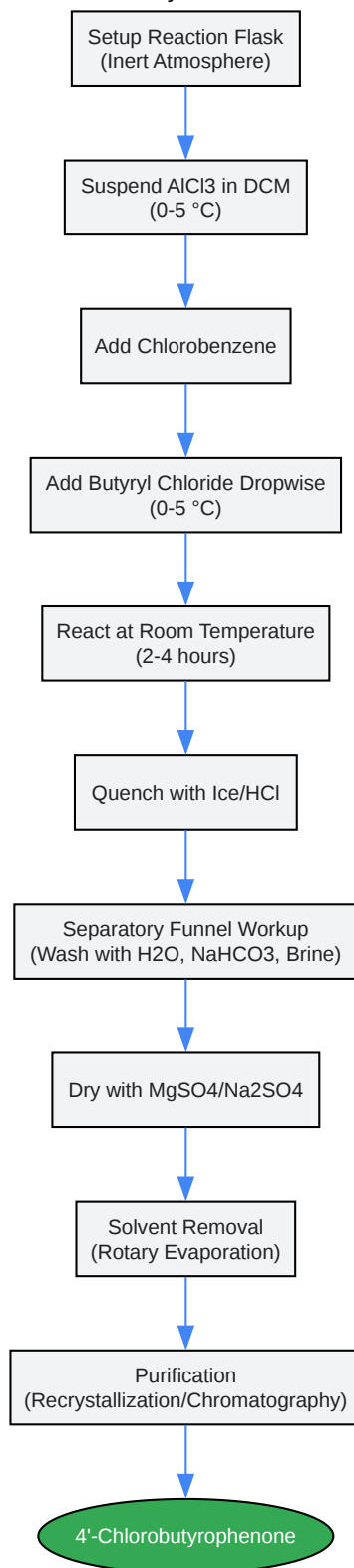
Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap) is set up in a fume hood. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
- **Catalyst Suspension:** Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0-5 °C using an ice bath.
- **Addition of Reactants:** Chlorobenzene (1.0 equivalent) is added to the stirred suspension. Butyryl chloride (1.0 equivalent) is then added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Workup:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are

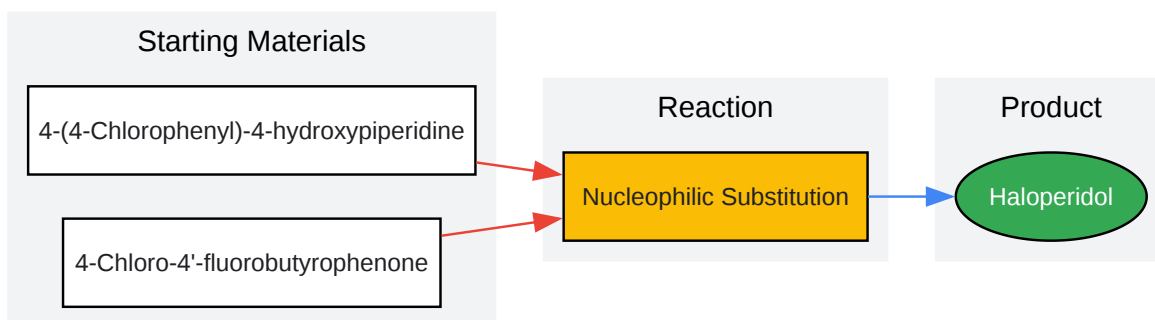
washed sequentially with water, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **4'-Chlorobutyrophenone** can be purified by recrystallization or column chromatography.

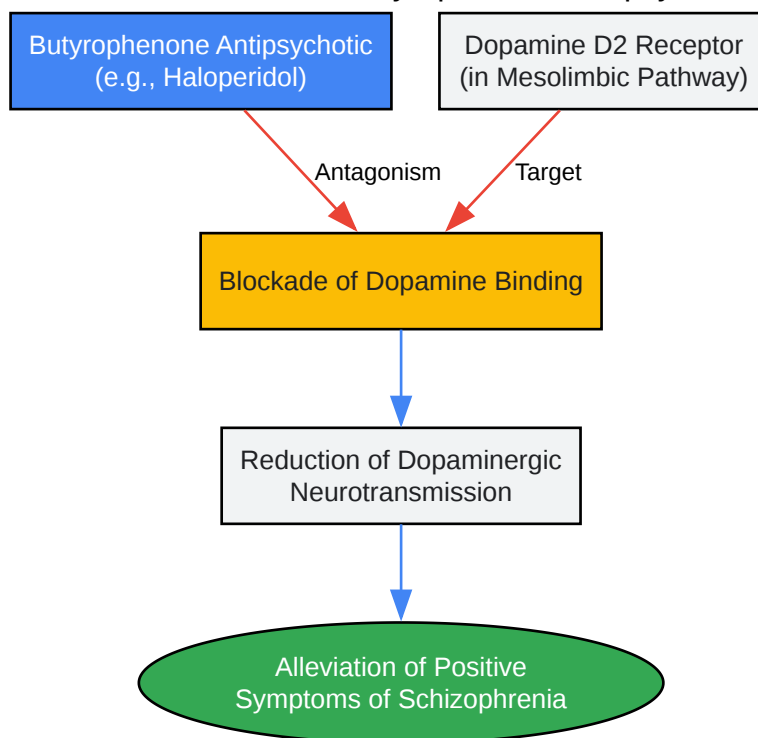
Experimental Workflow for the Synthesis of 4'-Chlorobutyrophenone



Synthetic Pathway to Haloperidol



Mechanism of Action of Butyrophenone Antipsychotics



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Chlorobutyrophenone (CAS: 4981-63-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024919#4-chlorobutyrophenone-cas-number-4981-63-9-properties]

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